N-Boc-3,4-dihydro-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-oxo-3,4-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFHCEVCPJYOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of N-Boc-3,4-dihydro-2(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical research and development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. N-Boc-3,4-dihydro-2(1H)-quinolinone serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural integrity, therefore, is of paramount importance. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for N-Boc-3,4-dihydro-2(1H)-quinolinone, offering a foundational reference for researchers engaged in its synthesis and application. By delving into the nuances of both ¹H and ¹³C NMR spectra, this document aims to equip scientists with the essential knowledge for unambiguous identification and quality assessment of this crucial building block.

Introduction to N-Boc-3,4-dihydro-2(1H)-quinolinone

N-Boc-3,4-dihydro-2(1H)-quinolinone, also known as tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, is a protected form of 3,4-dihydro-2(1H)-quinolinone. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is instrumental in synthetic chemistry, as it allows for selective reactions at other positions of the molecule while preventing unwanted side reactions involving the nitrogen. The 3,4-dihydro-2(1H)-quinolinone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities.[1][2] A thorough understanding of its spectral characteristics is thus fundamental for any research involving this compound.

Molecular Structure and NMR-Active Nuclei

The molecular structure of N-Boc-3,4-dihydro-2(1H)-quinolinone contains several NMR-active nuclei, primarily ¹H and ¹³C. The interpretation of the signals arising from these nuclei provides a detailed map of the molecular framework.

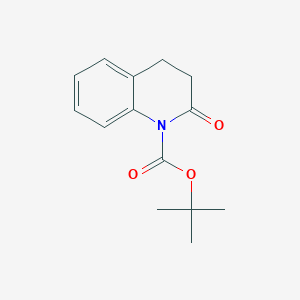

Caption: Molecular structure of N-Boc-3,4-dihydro-2(1H)-quinolinone.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for the acquisition of NMR spectra for N-Boc-3,4-dihydro-2(1H)-quinolinone.

Materials and Equipment:

-

N-Boc-3,4-dihydro-2(1H)-quinolinone sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3,4-dihydro-2(1H)-quinolinone in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of N-Boc-3,4-dihydro-2(1H)-quinolinone in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 1H | Aromatic H |

| 7.35 - 7.15 | m | 3H | Aromatic H |

| 2.90 (t, J = 7.5 Hz) | t | 2H | C4-H₂ |

| 2.65 (t, J = 7.5 Hz) | t | 2H | C3-H₂ |

| 1.55 | s | 9H | Boc -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

Interpretation:

-

Aromatic Protons (7.80 - 7.15 ppm): The signals in this region correspond to the four protons on the benzene ring of the quinolinone core. The complex multiplicity arises from the coupling between these adjacent protons.

-

Aliphatic Protons (2.90 and 2.65 ppm): The two triplets at approximately 2.90 and 2.65 ppm are characteristic of the two adjacent methylene groups (-CH₂-CH₂-) in the dihydro-quinolinone ring. The triplet multiplicity is due to the coupling with the neighboring two protons, following the n+1 rule (2+1=3). The downfield shift of the C4 protons is attributed to their benzylic position.

-

Boc Protons (1.55 ppm): The prominent singlet at around 1.55 ppm integrates to nine protons and is characteristic of the three equivalent methyl groups of the tert-butyl group in the Boc protecting group. The singlet nature is due to the absence of any adjacent protons.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of N-Boc-3,4-dihydro-2(1H)-quinolinone in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C2 (C=O, amide) |

| 152.0 | Boc (C=O) |

| 139.0 | C8a |

| 136.5 | C4a |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 125.0 | Aromatic CH |

| 124.5 | Aromatic CH |

| 82.5 | Boc -C(CH₃)₃ |

| 31.0 | C4 |

| 28.5 | Boc -C(CH₃)₃ |

| 25.0 | C3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Interpretation:

-

Carbonyl Carbons (170.5 and 152.0 ppm): The two signals in the downfield region correspond to the two carbonyl carbons. The signal at ~170.5 ppm is assigned to the amide carbonyl (C2) of the quinolinone ring, while the signal at ~152.0 ppm is assigned to the carbamate carbonyl of the Boc group.

-

Aromatic Carbons (139.0 - 124.5 ppm): The signals in this range are attributed to the six carbons of the benzene ring. The two quaternary carbons (C4a and C8a) are typically found at the lower field end of this range.

-

Boc Group Carbons (82.5 and 28.5 ppm): The signal at ~82.5 ppm corresponds to the quaternary carbon of the tert-butyl group, and the signal at ~28.5 ppm corresponds to the three equivalent methyl carbons.

-

Aliphatic Carbons (31.0 and 25.0 ppm): These signals are assigned to the two methylene carbons (C3 and C4) of the dihydro-quinolinone ring.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Boc-3,4-dihydro-2(1H)-quinolinone provides a robust and reliable method for its structural confirmation and purity assessment. The characteristic signals for the aromatic, aliphatic, and Boc-group protons and carbons serve as a definitive fingerprint for this important synthetic intermediate. This guide, by presenting a detailed protocol and interpretation of the spectral data, aims to support the scientific community in their research and development endeavors that utilize this versatile molecule.

References

-

Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.Journal of Medicinal Chemistry. [Link]

-

A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones.Current Medicinal Chemistry. [Link]

-

Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities.ResearchGate. [Link]

Sources

An In-Depth Technical Guide to N-Boc-3,4-dihydro-2(1H)-quinolinone: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, commonly known as N-Boc-3,4-dihydro-2(1H)-quinolinone. The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The application of a tert-butoxycarbonyl (Boc) protecting group to the scaffold's nitrogen atom is a critical synthetic strategy, enabling selective functionalization at other positions and facilitating the construction of complex molecular architectures. This document details the physicochemical properties, validated synthesis protocols, and key applications of this versatile intermediate, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of the Quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone moiety is a benzo-fused lactam that serves as a foundational structure in a multitude of pharmacologically active compounds. Its rigid, bicyclic framework is amenable to diverse substitutions, making it a frequent "hit" in high-throughput screening and a reliable building block in rational drug design.

The significance of this scaffold is underscored by its presence in FDA-approved drugs that address a range of conditions, from cardiovascular diseases to central nervous system disorders. Notable examples include Aripiprazole, an atypical antipsychotic, and Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication. The broad biological activity exhibited by compounds containing this core highlights its value as a pharmacophore.

In the multi-step synthesis of complex drug candidates, selectively modifying a core structure is paramount. The secondary amine within the 3,4-dihydro-2(1H)-quinolinone ring is a reactive site that can interfere with desired chemical transformations elsewhere on the molecule. To mitigate this, chemists employ protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2] The resulting N-Boc protected intermediate, N-Boc-3,4-dihydro-2(1H)-quinolinone, is an indispensable tool, unlocking synthetic pathways that would otherwise be unfeasible.

Physicochemical Properties

Accurate identification and characterization are the bedrock of chemical synthesis. The key quantitative data for N-Boc-3,4-dihydro-2(1H)-quinolinone are summarized below. Note: The CAS Number for the target molecule is not definitively available in public databases; the number provided is for a closely related isomer, tert-butyl 2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, which may exist in tautomeric equilibrium. Researchers should verify the identity of their material using spectroscopic methods.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | IUPAC |

| Common Names | N-Boc-3,4-dihydro-2(1H)-quinolinone, N-Boc-hydrocarbostyril | - |

| CAS Number | 944467-32-7 (for 2-hydroxy tautomer) | [3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [3][4] |

| Molecular Weight | 247.29 g/mol | [4] |

Synthesis and Characterization

The preparation of N-Boc-3,4-dihydro-2(1H)-quinolinone is a two-stage process: first, the synthesis of the parent heterocycle, followed by the N-protection step.

Synthesis of the 3,4-Dihydro-2(1H)-quinolinone Precursor

The precursor can be synthesized through several established routes. One common and effective method is the intramolecular cyclization of N-phenyl-3-chloropropionamide, which is readily prepared from aniline and 3-chloropropionyl chloride. This Friedel-Crafts-type reaction provides a reliable pathway to the core scaffold.

Caption: Synthesis of the 3,4-dihydro-2(1H)-quinolinone precursor.

Experimental Protocol: N-Boc Protection

This protocol outlines a self-validating system for the efficient protection of the quinolinone nitrogen. The disappearance of the starting material and the emergence of a new, less polar spot can be easily monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate from 3,4-dihydro-2(1H)-quinolinone.

Materials:

-

3,4-dihydro-2(1H)-quinolinone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in anhydrous DCM.

-

Reagent Addition: To the stirred solution, add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Causality Insight: Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction. DMAP serves as a superior nucleophilic catalyst that accelerates the acylation of the nitrogen atom by forming a more reactive intermediate with Boc₂O.[2]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product will appear as a new, higher-running (less polar) spot compared to the starting material. The reaction is typically complete within 2-4 hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities) and brine (to reduce the water content of the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to afford N-Boc-3,4-dihydro-2(1H)-quinolinone as a solid.

Caption: Workflow for the N-Boc protection of the quinolinone core.

Applications in Drug Development

The primary value of N-Boc-3,4-dihydro-2(1H)-quinolinone lies in its role as a versatile synthetic intermediate. The Boc group effectively "masks" the nucleophilic and acidic N-H proton, thereby enabling chemists to perform selective modifications on the aromatic ring or the adjacent aliphatic positions.

Key Synthetic Applications:

-

Directed Ortho-Metalation: The carbamate group can direct lithiation to the C-8 position, allowing for the introduction of various electrophiles.

-

Halogenation and Cross-Coupling: The aromatic ring can be selectively halogenated (e.g., brominated) and subsequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

-

Side-Chain Elaboration: After modifications, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent), revealing the secondary amine for further derivatization, such as alkylation or amidation.[2]

This strategy is central to synthesizing libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Caption: Synthetic workflow utilizing the N-Boc protected intermediate.

Safety and Handling

N-Boc-3,4-dihydro-2(1H)-quinolinone is a chemical reagent intended for laboratory research use. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Boc-3,4-dihydro-2(1H)-quinolinone is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. By providing a robust, protected version of a privileged pharmacological scaffold, it empowers researchers to efficiently synthesize novel derivatives and explore new chemical space. Its straightforward preparation and the predictable reactivity of the Boc group make it an essential building block in the quest for new therapeutic agents. Understanding its properties and applications is crucial for any scientist or professional working at the forefront of drug discovery and development.

References

-

GenScript. Terminology of Antibody Drug for Boc Chemistry. Available at: [Link]

- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

ResearchGate. Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]

-

Chem-Impex. 1,2,3,4-Tetrahydroquinoline. Available at: [Link]

-

SciSpace. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

Sources

The Strategic Synthesis of N-Boc Protected Quinolinones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Pivotal Role of N-Boc Protection

The quinolinone core is a privileged heterocyclic motif, forming the structural backbone of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] From antibacterial and anticancer agents to kinase inhibitors, the versatility of the quinolinone scaffold has made it a focal point in medicinal chemistry and drug discovery.[2][3] The strategic manipulation of this scaffold to generate diverse libraries of analogues for structure-activity relationship (SAR) studies often necessitates precise control over the reactivity of the nitrogen atom within the quinoline ring system. This is where the N-tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool.

The introduction of the N-Boc group offers a robust yet readily cleavable means of masking the nucleophilicity and basicity of the quinolinone nitrogen. This protection strategy is foundational to many synthetic routes, preventing undesirable side reactions and enabling selective functionalization at other positions of the quinolinone ring.[4] The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides a critical layer of orthogonality in complex, multi-step syntheses.[4] This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for N-Boc protected quinolinones, offering field-proven insights into experimental choices, detailed protocols for key transformations, and a comparative analysis of various synthetic strategies.

The Rise of N-Boc Protected Quinolinones: A Historical Perspective

While the synthesis of the quinolinone core dates back to the late 19th century, the deliberate use of the N-Boc protecting group is a more modern development, driven by the increasing complexity of target molecules in drug discovery. The precise first synthesis of an N-Boc protected quinolinone is not prominently documented as a landmark discovery in itself, but rather emerged as a practical necessity in the broader context of medicinal chemistry programs. Its application can be traced through the evolution of synthetic strategies for complex quinolinone-containing natural products and pharmaceuticals. For instance, the development of potent kinase inhibitors, a significant class of modern therapeutics, has heavily relied on synthetic routes featuring N-Boc protected quinolinone intermediates to enable the construction of highly functionalized and stereochemically complex molecules.[5]

Key Synthetic Strategies for N-Boc Protected Quinolinones

The synthesis of N-Boc protected quinolinones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the overall synthetic plan.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions offer an efficient and atom-economical pathway to complex molecules in a single step. A notable example is the one-pot, three-component synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, a closely related and important class of compounds. This method integrates an anthranilic acid, an N-Boc-amino acid, and an amine in the presence of methanesulfonyl chloride, N-methylimidazole, and copper(II) chloride. The copper(II) chloride is crucial for preserving the enantiomeric purity of the final product. This approach is particularly valuable for the rapid generation of libraries of analogues for SAR studies.

Logical Workflow for the Three-Component Synthesis of N-Boc-2-Alkylaminoquinazolin-4(3H)-ones

Caption: A simplified catalytic cycle for palladium-catalyzed quinolinone synthesis.

DMAP-Catalyzed Cyclization of 2-Alkenylanilines with Boc-Anhydride

A novel and metal-free approach to N-Boc protected quinolinones involves the 4-dimethylaminopyridine (DMAP)-catalyzed cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate (Boc-anhydride). This method is noteworthy as it utilizes Boc-anhydride not merely as a protecting group reagent but as a key reactant in the cyclization process. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Mechanistic studies suggest the formation of a 2-hydroxyquinoline intermediate, which is then trapped by Boc-anhydride to yield the final product.

The Strategic Importance of the N-Boc Group in Quinolinone Synthesis

The utility of the N-Boc group in quinolinone chemistry extends beyond simple protection. Its presence can influence the reactivity and selectivity of subsequent transformations, making it a strategic element in the design of synthetic routes.

-

Orthogonality: The Boc group is stable to a variety of reaction conditions, including basic hydrolysis and many nucleophiles, yet it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality allows for the selective deprotection of the quinolinone nitrogen in the presence of other acid-labile or base-labile protecting groups, a crucial feature in the synthesis of complex molecules. [4]

-

Directing Group Effects: While less common for the N-Boc group itself, the concept of N-protection influencing reactivity is well-established. In some cases, the steric bulk of the Boc group can direct the regioselectivity of reactions at other positions of the quinolinone ring.

-

Modulation of Physical Properties: The introduction of the Boc group can significantly alter the solubility and chromatographic behavior of quinolinone intermediates, often facilitating their purification.

Applications in the Synthesis of Bioactive Molecules

The strategic use of N-Boc protected quinolinones is exemplified in the synthesis of numerous medicinally important compounds, particularly in the realm of kinase inhibitors.

Case Study: Synthesis of PI3K Inhibitors

Several phosphoinositide 3-kinase (PI3K) inhibitors, a class of anticancer agents, feature a quinazolinone core. The synthesis of key intermediates for drugs like Idelalisib and Acalisib often involves the construction of an N-Boc protected quinazolinone, which is then further functionalized. The enantiopurity of these intermediates is critical for their biological activity, and methods that preserve stereochemistry during the synthesis of the N-Boc protected core are highly valuable. [5] Comparative Summary of Key Synthetic Methods

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Multicomponent Reactions | Convergent, one-pot synthesis. | High efficiency, atom economy, rapid library generation. | Scope can be limited by the compatibility of the components. |

| Palladium-Catalyzed Reactions | C-H activation, cross-coupling, annulation. | High regioselectivity, broad substrate scope, access to complex substitution patterns. | Can require expensive catalysts and ligands, potential for metal contamination. [6] |

| DMAP-Catalyzed Cyclization | Metal-free, mild conditions. | Green chemistry appeal, good functional group tolerance. | May not be as general as metal-catalyzed methods for all substitution patterns. |

Experimental Protocols

General Procedure for N-Boc Protection of a Quinolinone

-

Dissolution: Dissolve the quinolinone (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. If the quinolinone is available as a hydrochloride salt, a base such as triethylamine (TEA) (1.2-2.0 eq) should be added to neutralize the salt.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected quinolinone.

General Procedure for N-Boc Deprotection of a Quinolinone

-

Dissolution: Dissolve the N-Boc protected quinolinone (1.0 eq) in an anhydrous solvent, typically dichloromethane (DCM).

-

Addition of Acid: Add a strong acid, most commonly trifluoroacetic acid (TFA) (5-10 eq), to the solution. The reaction can also be performed using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC. The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The residue can be co-evaporated with a solvent like toluene to ensure complete removal of TFA. The resulting amine salt can be used directly in the next step or neutralized with a base and extracted into an organic solvent.

-

Purification: If necessary, the free amine can be purified by column chromatography or crystallization.

Conclusion and Future Outlook

The development of synthetic methodologies for N-Boc protected quinolinones has been a critical enabler in the discovery and development of new therapeutics. The strategic use of the Boc protecting group provides chemists with the necessary control to construct complex and highly functionalized quinolinone-based molecules with high precision. From efficient multicomponent reactions to sophisticated palladium-catalyzed transformations and green, metal-free alternatives, the synthetic chemist's toolbox for accessing these valuable intermediates is continually expanding.

Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile synthetic methods. The principles of green chemistry, such as the use of non-toxic reagents and solvents and the development of catalytic, atom-economical processes, will undoubtedly play a central role. [7]Furthermore, the exploration of novel protecting group strategies that offer even greater orthogonality and unique reactivity profiles will continue to push the boundaries of what is possible in the synthesis of complex, life-saving medicines based on the quinolinone scaffold.

References

-

Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 2021.

-

New palladium catalyst: A mechanistic study. UVicSpace, 2023.

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2019.

-

Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. ProQuest Dissertations & Theses Global, 2020.

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 2026.

-

A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem, 2025.

-

Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. Organic Letters, 2015.

-

Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. The Journal of Organic Chemistry, 2011.

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2025.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis, 2024.

-

A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 2022.

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability, 2024.

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 2024.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025.

-

N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalysed Synthesis and Transformation of Quinolones | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of N-Boc-3,4-dihydro-2(1H)-quinolinone

Abstract: This comprehensive technical guide details the systematic structural elucidation of N-Boc-3,4-dihydro-2(1H)-quinolinone, a key intermediate in contemporary drug discovery.[1][2][3] Intended for researchers and professionals in pharmaceutical development, this document provides an in-depth, experience-driven walkthrough of the necessary analytical techniques. It emphasizes an orthogonal, self-validating approach, integrating data from Mass Spectrometry, FTIR Spectroscopy, and a suite of 1D and 2D NMR experiments to achieve unambiguous structural confirmation. Each step is accompanied by detailed protocols, data interpretation, and the underlying scientific rationale, ensuring both reproducibility and a deep mechanistic understanding.

Introduction: The Imperative for Rigorous Characterization

N-Boc-3,4-dihydro-2(1H)-quinolinone is a vital heterocyclic building block. The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure found in numerous natural products and drug candidates, exhibiting a wide range of biological activities.[1][3] The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for controlled modifications at other positions of the molecule before its facile removal under acidic conditions.

Given its role as a precursor in the synthesis of high-value pharmaceutical agents, the absolute and unambiguous confirmation of its structure is a non-negotiable prerequisite for advancing any drug development program. An erroneous structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and potentially misleading biological data. This guide, therefore, presents a holistic and rigorous analytical workflow designed to provide an unassailable structural proof.

The Analytical Workflow: An Orthogonal Approach

A robust structural elucidation relies on the principle of orthogonality, wherein multiple independent analytical techniques are employed. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. Our workflow is designed to first establish the molecular formula and identify key functional groups before meticulously assembling the molecular framework atom-by-atom.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Weight and Formula

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides the accurate mass of the molecular ion, allowing for the confident determination of the elemental formula—a foundational piece of data upon which all subsequent analyses are built.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Presentation & Interpretation:

| Parameter | Expected Value | Observed Value | Interpretation |

| Molecular Formula | C₁₄H₁₇NO₃ | - | - |

| Exact Mass | 247.1208 | - | - |

| [M+H]⁺ | 248.1281 | 248.1279 | Confirms the molecular weight. |

| [M+Na]⁺ | 270.1101 | 270.1098 | Sodium adduct provides further confirmation. |

The observed mass for the protonated molecule [M+H]⁺ is in excellent agreement with the calculated value for the formula C₁₄H₁₇NO₃. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns of the Boc group, such as the loss of isobutylene (56 Da) or the entire Boc group (101 Da), providing further structural evidence.[4][5]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For N-Boc-3,4-dihydro-2(1H)-quinolinone, we expect to see characteristic absorptions for the two carbonyl groups (lactam and carbamate) and the aromatic ring.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~2980-2930 | Medium | C-H (aliphatic) | Corresponds to the CH₂ and Boc group protons. |

| ~1735 | Strong | C=O Stretch (Carbamate) | Characteristic of the Boc protecting group carbonyl. |

| ~1685 | Strong | C=O Stretch (Amide/Lactam) | Confirms the presence of the quinolinone ring carbonyl.[6] |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic) | Indicates the presence of the benzene ring. |

| ~1250, ~1150 | Strong | C-O Stretch | Associated with the carbamate ester linkage. |

The presence of two distinct, strong carbonyl peaks is a crucial finding, confirming both the lactam ring and the Boc protecting group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8][9] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[10][11][12]

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

COSY: Homonuclear correlation spectroscopy to identify H-H couplings.

-

HSQC: Heteronuclear Single Quantum Coherence to identify direct C-H one-bond correlations.[13]

-

HMBC: Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) C-H correlations.[13]

-

¹H and ¹³C NMR Data

Data Presentation:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration |

| 1' (Boc C=O) | ~151.5 | - | - | - |

| 2' (Boc C) | ~83.0 | - | - | - |

| 3' (Boc CH₃) | ~28.3 | ~1.55 | s | 9H |

| 2 (C=O) | ~170.0 | - | - | - |

| 3 (CH₂) | ~31.0 | ~2.70 | t | 2H |

| 4 (CH₂) | ~37.0 | ~3.00 | t | 2H |

| 4a (C) | ~128.5 | - | - | - |

| 5 (CH) | ~127.8 | ~7.30 | d | 1H |

| 6 (CH) | ~124.5 | ~7.25 | t | 1H |

| 7 (CH) | ~128.0 | ~7.50 | t | 1H |

| 8 (CH) | ~116.0 | ~7.95 | d | 1H |

| 8a (C) | ~138.0 | - | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation:

-

The ¹H NMR spectrum shows a large singlet at ~1.55 ppm, characteristic of the nine equivalent protons of the tert-butyl group. Two triplets around 2.70 and 3.00 ppm correspond to the two adjacent methylene groups (positions 3 and 4) in the dihydroquinolinone ring. The aromatic region displays four distinct signals, consistent with a substituted benzene ring.

-

The ¹³C NMR spectrum confirms the presence of 14 carbon atoms. The two carbonyl carbons are observed downfield (~170.0 and ~151.5 ppm). The quaternary carbon of the Boc group is seen around 83.0 ppm, and the three methyl carbons are at ~28.3 ppm.

2D NMR: Connecting the Pieces

The true power of NMR is realized through 2D experiments that reveal the connectivity of the molecular skeleton.

Caption: Key HMBC correlations confirming the molecular framework.

Interpretation of 2D NMR Data:

-

COSY: A clear correlation between the proton signals at ~2.70 ppm (H-3) and ~3.00 ppm (H-4) confirms the -CH₂-CH₂- fragment.

-

HSQC: This experiment directly links each proton signal to its attached carbon, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups listed in the table above.

-

HMBC: This is the most informative experiment for piecing together the full structure. Key correlations include:

-

The protons at position 4 (~3.00 ppm) show a correlation to the lactam carbonyl carbon (C-2), confirming their proximity.

-

The aromatic proton at position 8 (~7.95 ppm) shows correlations to the quaternary carbon C-4a and the amide-bearing carbon C-8a, locking the dihydroquinolinone ring system in place.

-

The protons of the Boc methyl groups (~1.55 ppm) show a strong correlation to the carbamate carbonyl (C-1'), confirming the attachment of the Boc group to the nitrogen.

-

Conclusion: A Self-Validating Structural Proof

The structural elucidation of N-Boc-3,4-dihydro-2(1H)-quinolinone is achieved through a logical, multi-faceted analytical strategy. High-resolution mass spectrometry unequivocally established the molecular formula as C₁₄H₁₇NO₃. FTIR spectroscopy confirmed the presence of the critical carbamate and lactam carbonyl functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive atom-by-atom connectivity, confirming the entire molecular framework. Each piece of data corroborates the others, forming a self-validating and unassailable proof of structure, which is essential for its application in regulated drug development environments.

References

-

LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

-

Mishra, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

-

Blinov, K. A., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

-

Wendelin, W., et al. (1996). Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines. PubMed. [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

-

Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. [Link]

-

Li, B., et al. (2018). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

-

Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. PubMed. [Link]

-

ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

Automated Topology Builder. (n.d.). 3,4-Dihydro-2(1H)-quinolinone. [Link]

-

ResearchGate. (2025). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. emerypharma.com [emerypharma.com]

- 9. Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

A Comprehensive Health and Safety Guide for N-Boc-3,4-dihydro-2(1H)-quinolinone in a Research Setting

This document provides an in-depth technical guide on the health and safety considerations for N-Boc-3,4-dihydro-2(1H)-quinolinone (tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate), a heterocyclic building block commonly utilized in medicinal chemistry and drug development. As with many specialized research chemicals, a comprehensive toxicological profile has not been fully established.[1][2][3][4] Therefore, this guide synthesizes available data with established principles of laboratory safety to provide researchers, scientists, and drug development professionals with the necessary framework for safe handling, storage, and emergency response. The protocols herein are designed to be self-validating systems, grounded in an understanding of the compound's known hazards.

Hazard Identification and GHS Classification

N-Boc-3,4-dihydro-2(1H)-quinolinone is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with irritation and acute toxicity if swallowed.[5][6] Researchers must be intimately familiar with these classifications as they form the basis for all handling and personal protective equipment (PPE) decisions.

Table 1: GHS Classification for N-Boc-3,4-dihydro-2(1H)-quinolinone

| Classification | Pictogram | Signal Word | Hazard Statement (H-Code) | Description |

| Acute Toxicity, Oral | GHS07: Exclamation Mark[5][6] | Warning [5][6] | H302 | Harmful if swallowed.[5][6] |

| Skin Corrosion/Irritation | GHS07: Exclamation Mark[5] | Warning [5] | H315 | Causes skin irritation.[2][5] |

| Serious Eye Damage/Irritation | GHS07: Exclamation Mark[5] | Warning [5] | H319 | Causes serious eye irritation.[2][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07: Exclamation Mark[5] | Warning [5] | H335 | May cause respiratory irritation.[2][7] |

Toxicological Profile and Routes of Exposure

While exhaustive toxicological studies are not available, the potential health effects can be inferred from the hazard classifications.[2] Exposure should be minimized through all potential routes.

-

Inhalation : As a solid, the primary inhalation risk comes from airborne dust or aerosols.[2] Inhalation may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[2][7]

-

Skin Contact : Direct contact can cause skin irritation, characterized by redness and inflammation.[2][8] Prolonged or repeated contact should be avoided.

-

Eye Contact : The compound is classified as a serious eye irritant.[2][7] Accidental contact can cause significant pain, redness, and potential damage if not addressed immediately.

-

Ingestion : Ingestion is harmful and may lead to gastric upset or more severe systemic effects.[6][9]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is critical for minimizing exposure.

Engineering Controls

The primary defense against exposure is to handle the compound within a controlled environment.

-

Ventilation : Always handle N-Boc-3,4-dihydro-2(1H)-quinolinone inside a certified chemical fume hood to control the release of dust and vapors.[2][10] If a fume hood is not available, work must be conducted in a well-ventilated area with appropriate local exhaust ventilation.[7]

-

Safety Stations : An eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[1][10][11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure and the specific tasks being performed. The following workflow provides a logical basis for PPE selection.

Caption: Emergency response workflow for a solid chemical spill.

Spill Cleanup Protocol:

-

Evacuate and Secure : Evacuate non-essential personnel from the spill area. [2]2. Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE : Wear the appropriate PPE as outlined in Section 3, including respiratory protection. [2]4. Contain and Collect : Avoid creating dust. [12]Gently cover the solid spill with an inert absorbent material. [1]Carefully sweep the material into a suitable container for hazardous waste disposal. [13]5. Decontaminate : Wash the spill area thoroughly with soap and water. [14]6. Disposal : Place all contaminated materials (gloves, absorbent pads, etc.) into a sealed container for disposal as chemical waste. [1]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. [7][13]Do not allow the chemical to enter drains or waterways. [13]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

- NIOSH - CDC. (n.d.). QNB: Incapacitating Agent.

- TCI AMERICA. (n.d.). Safety Data Sheet.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.

- Unknown Supplier. (n.d.). Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. (2018, June 6). Safety Data Sheet.

- Albaugh, Inc. (2007, March 15). Material Safety Data Sheet.

- Spectrum Chemical. (2015, April 6). Safety Data Sheet.

- Fisher Scientific. (2009, January 15). Safety Data Sheet: N-BOC-3-piperidone.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: tert-Butylhydroquinone.

- Greenbook.net. (2012, February 24). Material Safety Data Sheet.

- AAPPTec, LLC. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate.

- American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance.

- Sigma-Aldrich. (n.d.). N-Boc-3,4-dihydro-2H-pyridine.

- Fluorochem. (n.d.). tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.

- CAMEO Chemicals - NOAA. (n.d.). TERT-BUTYLHYDROQUINONE.

- Winfield Solutions, LLC. (2015, February 19). Safety Data Sheet.

- INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet.

- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

- Fisher Scientific. (n.d.). Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

Sources

- 1. indofinechemical.com [indofinechemical.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 123387-53-1 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. csucenter.com [csucenter.com]

- 13. peptide.com [peptide.com]

- 14. TERT-BUTYLHYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: N-Boc-3,4-dihydro-2(1H)-quinolinone in Medicinal Chemistry

[1]

Introduction: The Scaffold & The Strategy

The 3,4-dihydro-2(1H)-quinolinone (dihydrocarbostyril) core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster antipsychotics like Aripiprazole (Abilify) and Brexpiprazole (Rexulti), as well as platelet inhibitors like Cilostazol .[1]

However, direct functionalization of the naked dihydroquinolinone is often plagued by poor regioselectivity (N- vs. O-alkylation) and limited reactivity at the C3/C4 positions.

The N-Boc Advantage: Converting the parent heterocycle to N-Boc-3,4-dihydro-2(1H)-quinolinone is not merely a protection step; it is an activation strategy .[1] The tert-butoxycarbonyl (Boc) group serves three critical functions:

-

Electronic Activation: By withdrawing electron density from the nitrogen, it lowers the pKa of the C3-protons, facilitating "soft" enolization and C3-functionalization.

-

Regio-Blocking: It completely suppresses N-alkylation/acylation, forcing incoming electrophiles to the carbon skeleton (C3 or C6/7 depending on conditions).[1]

-

Lipophilicity Modulation: It temporarily increases solubility in non-polar organic solvents (THF, DCM) required for cryogenic lithiation chemistry.

This guide details the protocols for synthesizing this intermediate and utilizing it to generate high-value, C3-diversified analogs—a key technique for increasing Fsp³ character in modern drug discovery.

Synthesis of the N-Boc Intermediate

Before diversification, the core must be protected. This protocol ensures quantitative conversion without ring-opening side reactions.[1]

Protocol 1: Catalytic N-Boc Protection

Objective: Synthesis of tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.[1]

Reagents:

-

3,4-dihydro-2(1H)-quinolinone (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Nucleophilic Catalyst[1]

-

Triethylamine (Et₃N) (1.2 equiv) — Acid Scavenger[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3,4-dihydro-2(1H)-quinolinone in anhydrous DCM (0.5 M concentration).

-

Addition: Add Et₃N followed by DMAP. The solution may darken slightly.

-

Reaction: Cool to 0°C. Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

-

Why: Controlling the exotherm prevents polymerization of Boc₂O.

-

-

Execution: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1] The N-Boc product usually runs significantly higher (Rf ~0.[1]7) than the starting material (Rf ~0.2).

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: >90% as a white/off-white solid.[1]

Core Application: C3-Functionalization (The "Warhead" Installation)

This is the primary application of the N-Boc scaffold. By accessing the C3-enolate, researchers can install alkyl, aryl, or heteroaryl groups. This is critical for creating gem-dimethyl analogs (to restrict conformation) or introducing chiral centers.[1]

Protocol 2: C3-Alkylation via Lithium Enolates

Objective: Regioselective mono- or di-alkylation at the C3 position.[1]

Reagents:

-

N-Boc-3,4-dihydro-2(1H)-quinolinone (1.0 equiv)[1]

-

Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv for mono, 2.2 for gem-dimethyl)[1]

-

Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2–2.5 equiv)

-

THF (anhydrous)[1]

Step-by-Step Methodology:

-

Cryogenic Setup: Cool a solution of N-Boc-3,4-dihydro-2(1H)-quinolinone in THF (0.2 M) to -78°C (Dry ice/Acetone bath).

-

Critical: The N-Boc group is sensitive to nucleophilic attack at higher temperatures. Low temperature favors deprotonation over nucleophilic attack at the carbonyl.

-

-

Enolization: Add LDA (2.0 M in THF) dropwise down the side of the flask. Stir at -78°C for 45 minutes.

-

Observation: The solution often turns a vibrant yellow/orange, indicating the formation of the lithium enolate.

-

-

Electrophile Trapping: Add the Alkyl Halide (neat or in THF) rapidly.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

-

Note: For gem-dimethylation (installing two methyl groups), repeat the deprotonation/addition sequence in one pot or use excess base/MeI and warm to 0°C.

-

-

Quench: Add saturated NH₄Cl at -20°C.

-

Deprotection (Optional): If the N-Boc is no longer needed, treat the crude product with TFA/DCM (1:1) at RT for 1 hour to reveal the C3-substituted NH-lactam.

Data Summary: Impact of N-Boc on C3-Alkylation Yields

| Substrate | Conditions | Electrophile | Yield (C3-Alkylated) | Side Products |

| N-H (Unprotected) | LDA, -78°C | MeI | <30% | N-Methylation (Major) |

| N-Boc (Protected) | LDA, -78°C | MeI | 85-92% | None detected |

| N-Boc (Protected) | LiHMDS, -78°C | Benzyl-Br | 78% | <5% O-alkylation |

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways enabled by the N-Boc intermediate, specifically highlighting the route to Aripiprazole-like scaffolds versus novel C3-diversified targets.

Caption: Divergent synthesis map showing how N-Boc protection enables exclusive C3-functionalization (Yellow path) prior to final drug assembly, avoiding the regioselectivity issues of direct alkylation (Red dotted path).

Case Study: Synthesis of Conformationally Restricted Analogs

Context: In the development of next-generation antipsychotics, restricting the conformational flexibility of the piperazinyl-butyl chain is a common strategy to improve receptor subtype selectivity (e.g., D2 vs. 5-HT1A or 5-HT2A).

Application: Using Protocol 2 , researchers can install a gem-dimethyl group at C3.

-

Synthesis: N-Boc-3,4-dihydro-2(1H)-quinolinone

C3,C3-dimethyl-N-Boc intermediate.[1] -

Deprotection: Removal of Boc yields 3,3-dimethyl-3,4-dihydro-2(1H)-quinolinone.[1]

-

Coupling: This sterically bulky core is then coupled to the piperazine fragment (common in Aripiprazole synthesis) via a linker.[2]

-

Result: The gem-dimethyl group creates a "Thorpe-Ingold" effect, forcing the side chain into a specific orientation that can dramatically alter binding affinity and metabolic stability (blocking P450 oxidation at the ring).

References

-

Otsuka Pharmaceutical Co., Ltd. (2002). Process for preparing carbostyril derivatives. U.S. Patent 5,006,528. (Describes the foundational synthesis of the dihydroquinolinone core for Aripiprazole). Link

-

Kapur, M., et al. (2013).[3] Regioselective Pd-catalyzed coupling between C3-H of N-acyl-1,2-dihydroquinolines. Organic Letters, 15(12). (Demonstrates the use of N-protection to direct C3-functionalization). Link[1]

-

Coldham, I., et al. (2010). Lithiation of N-Boc heterocycles. Journal of the American Chemical Society. (Establishes the mechanistic basis for N-Boc directed alpha-lithiation). Link[1]

-

Maji, M., et al. (2022).[4] Regio-Selective C3- and N-Alkylation of Indolines. The Journal of Organic Chemistry. (Provides comparative protocols for C3-alkylation of related bicyclic lactams). Link[1]

-

BenchChem. (2025).[1][5] The Synthetic Pathway of Aripiprazole: A Technical Guide. (Details the industrial context of the quinolinone core). Link[1]

Sources

- 1. BindingDB BDBM50139028 (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid {(R)-1-(4-chloro-benzyl)-2-[4-(2-dimethylaminomethyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-amide::1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid {(R)-1-(4-chloro-benzyl)-2-[4-(2-dimethylaminomethyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-amide::CHEMBL349850 [bindingdb.org]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: N-Boc-3,4-dihydro-2(1H)-quinolinone as a Strategic Building Block

Abstract

The 3,4-dihydro-2(1H)-quinolinone (dihydrocarbostyril) scaffold is a privileged pharmacophore found in blockbuster antipsychotics (Aripiprazole, Brexpiprazole), platelet aggregation inhibitors (Cilostazol), and emerging inhibitors of nNOS and steroid 5

Part 1: Molecular Architecture & Reactivity Profile

The Strategic Advantage of N-Boc Protection

The free lactam (3,4-dihydro-2(1H)-quinolinone) presents a reactivity challenge: the nitrogen proton (pKa ~17) and the C3

By installing the N-Boc group, we alter the electronic landscape:

-

N-Passivation: The nitrogen is capped, forcing alkylation to occur at the C3 carbon.

-

C3 Activation: The electron-withdrawing Boc group (via the carbonyl) inductively acidifies the C3 protons, stabilizing the resulting enolate and allowing for milder deprotonation conditions (e.g., LiHMDS instead of stronger bases).

-

Solubility: The lipophilic Boc group significantly improves solubility in ethereal solvents (THF, MTBE) required for cryogenic lithiation chemistry.

Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this single building block.

Figure 1: Divergent reactivity profile of the N-Boc protected scaffold.

Part 2: Protocols for C3-Selective Functionalization

The most high-value application of this building block is the creation of C3-gem-dimethyl or C3-spiro analogs, which are used to restrict conformational freedom in drug design (the "Thorpe-Ingold effect").

Protocol A: Preparation of N-Boc-3,4-dihydro-2(1H)-quinolinone

Prerequisite: Synthesis from commercial 3,4-dihydro-2(1H)-quinolinone.

Reagents:

-

3,4-dihydro-2(1H)-quinolinone (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O) (1.2 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask under N

, dissolve 3,4-dihydro-2(1H)-quinolinone (10 g, 68 mmol) in DCM (100 mL). -

Catalyst Addition: Add DMAP (0.83 g, 6.8 mmol) and TEA (14.2 mL, 102 mmol). Cool the mixture to 0°C.

-

Boc Addition: Add Boc

O (17.8 g, 81.6 mmol) dissolved in minimal DCM dropwise over 20 minutes. -

Reaction: Allow to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The N-H spot should disappear.

-

Workup: Wash with 1N HCl (2 x 50 mL) to remove DMAP/TEA, followed by sat. NaHCO

and brine.[1] -

Purification: Dry over MgSO

, concentrate, and recrystallize from Hexane/EtOAc (9:1) to yield white crystals.-

Yield Target: >90%[2]

-

Validation:

H NMR should show a singlet at ~1.6 ppm (9H, Boc) and a downfield shift of the aromatic protons due to the acylation of the nitrogen.

-

Protocol B: C3-Gem-Dimethylation (The "Gem-Dimethyl" Effect)

Context: This reaction is notoriously difficult on the free lactam due to poly-alkylation on Nitrogen. The N-Boc group renders this clean and high-yielding.

Reagents:

-

N-Boc-3,4-dihydro-2(1H)-quinolinone (1.0 equiv)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv, 1.0 M in THF)

-

Methyl Iodide (MeI) (3.0 equiv)

-

THF (anhydrous)

Step-by-Step:

-

Cryogenic Setup: Charge a dried Schlenk flask with N-Boc-3,4-dihydro-2(1H)-quinolinone (1.0 g, 4.0 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone).

-

Enolate Formation: Add LiHMDS (10.0 mL, 10.0 mmol) dropwise over 15 minutes. The solution often turns yellow/orange, indicating enolate formation. Stir at -78°C for 45 minutes.

-

Note: We use >2 equivalents of base to ensure complete deprotonation if mono-alkylation occurs rapidly, though for gem-dimethylation, excess base is standard.

-

-

Alkylation: Add MeI (0.75 mL, 12.0 mmol) dropwise.

-

Temperature Ramp: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Quench with sat. NH

Cl (10 mL) at 0°C. -

Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine.[1]

-

Purification: Flash chromatography (SiO

, 0-20% EtOAc/Hexanes).-

Result: N-Boc-3,3-dimethyl-3,4-dihydro-2(1H)-quinolinone.

-

Deprotection (Optional): Treat with 4N HCl in Dioxane at RT for 2 hours to reveal the free 3,3-dimethyl lactam.

-

Data Summary: Alkylation Efficiency

| Substrate | Electrophile | Base | Conditions | Yield (Isolated) | Selectivity |

| Free Lactam | MeI | NaH | DMF, 0°C | 45% | Mixture (N-Me, C-Me, N,C-diMe) |

| N-Boc Lactam | MeI | LiHMDS | THF, -78°C | 88% | C3-gem-dimethyl (Exclusive) |

| N-Boc Lactam | Benzyl Bromide | LDA | THF, -78°C | 76% | C3-mono-benzyl |

Part 3: Advanced Application – Brexpiprazole Analog Synthesis

While commercial Brexpiprazole synthesis relies on O-alkylation of 7-hydroxy-quinolinone, research into C3-modified analogs (to alter metabolic stability or receptor binding) requires the N-Boc route.

Workflow Diagram

The following workflow illustrates the synthesis of a C3-functionalized Brexpiprazole analog using the N-Boc building block.

Figure 2: Synthetic route for C3-modified Brexpiprazole analogs.

Critical Considerations for Researchers

-

Regioselectivity of Protection: If starting with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, reacting with Boc

O will protect both the Nitrogen and the Oxygen (carbonate).-

Correction: The O-Boc group is much more labile. It can be selectively cleaved using mild basic methanololysis (K

CO

-

-

Benzylic Oxidation (C4): If your target requires a double bond (forming the quinolinone/carbostyril), the N-Boc group is stable to DDQ oxidation conditions, allowing you to perform C3-alkylation first, then oxidize C3-C4 to the alkene, then deprotect.

Part 4: References

-

Synthesis and Reactivity of Quinolinones:

-

Gem-Dimethylation & Boc-Lactam Utility:

-

Protocol: Trost, B. M., & Xu, J. (2005). Palladium-catalyzed asymmetric allylic alkylation of lactams. Journal of the American Chemical Society, 127(49), 17180-17181. (Demonstrates N-Boc activation for enolate chemistry). Link

-

-

Brexpiprazole/Aripiprazole Chemistry:

-

N-Boc Protection Strategies:

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. All reactions involving lithium bases (LiHMDS) and alkyl halides require appropriate safety precautions, including the use of fume hoods and personal protective equipment.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 3. Dihydroquinolinone synthesis [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]

- 6. WO2019073481A1 - Process for the preparation of brexpiprazole and its intermediates - Google Patents [patents.google.com]

- 7. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

Application Notes and Protocols: A Detailed Guide to the Deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use is attributed to its stability across a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of various biologically active compounds.

The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[6][7] Therefore, the efficient and clean removal of the N-Boc protecting group is a critical step in the synthetic routes towards these molecules. This guide will delve into the mechanistic underpinnings of Boc deprotection, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

The most prevalent method for the removal of the Boc group is through acid-catalyzed hydrolysis.[1][5] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][8][9] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation.

The key step involves the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][4][8] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[2][3][4][8] The liberated tert-butyl cation can be neutralized by a counter-ion or be scavenged by nucleophiles present in the reaction mixture.[10][11]

Potential Side Reactions

A primary concern during Boc deprotection is the reactivity of the tert-butyl cation intermediate. This electrophile can alkylate nucleophilic residues within the substrate, leading to unwanted byproducts.[10][12][13] Electron-rich aromatic rings and other nucleophilic functional groups are particularly susceptible to this side reaction. The use of "scavengers," such as anisole or thioanisole, can mitigate this issue by trapping the tert-butyl cation.[10]

Experimental Protocols

The choice of deprotection protocol is dictated by the substrate's stability to acidic conditions and the presence of other acid-labile functional groups. Below are two of the most reliable and commonly employed methods for the deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is often the method of choice due to its efficiency and the volatility of the reagents, which simplifies work-up.[3]

Materials and Reagents:

-

N-Boc-3,4-dihydro-2(1H)-quinolinone

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N-Boc-3,4-dihydro-2(1H)-quinolinone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[3]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is a 1:1 mixture of DCM and TFA (v/v).[3]

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.[3] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[14] This typically takes 1–2 hours.[3]

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.[3]

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence of CO₂ ceases.[3]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 3,4-dihydro-2(1H)-quinolinone.[3]

-

Protocol 2: Methanolic Hydrochloric Acid (HCl)

This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling of the final compound.

Materials and Reagents:

-

N-Boc-3,4-dihydro-2(1H)-quinolinone

-

Methanol (MeOH), anhydrous

-

Acetyl chloride or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of Methanolic HCl: In a round-bottom flask containing anhydrous methanol, cool the solvent to 0 °C using an ice bath. Slowly add acetyl chloride dropwise to generate HCl in situ. Alternatively, a commercially available solution of HCl in an organic solvent like 1,4-dioxane can be added to the methanol.[15][16]

-

Reaction: To the freshly prepared methanolic HCl solution, add the N-Boc-3,4-dihydro-2(1H)-quinolinone.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 16 hours.[15]

-

Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting residue is the hydrochloride salt of 3,4-dihydro-2(1H)-quinolinone.

-

To obtain a solid product, triturate the residue with diethyl ether, and collect the precipitate by filtration.

-

Comparison of Deprotection Protocols

| Parameter | Protocol 1: TFA/DCM | Protocol 2: Methanolic HCl |

| Acid | Trifluoroacetic Acid | Hydrochloric Acid |

| Solvent | Dichloromethane | Methanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1–2 hours | 2–16 hours |

| Work-up | Aqueous basic wash required | Evaporation, trituration |

| Product Form | Free amine | Hydrochloride salt |

| Advantages | Fast, volatile reagents | Product often precipitates as a salt |

| Disadvantages | TFA is corrosive and requires careful handling | Longer reaction times |

Experimental Workflow and Decision Making

The selection of an appropriate deprotection method is a critical decision in the synthetic workflow. The following diagram outlines a logical process for choosing a protocol and executing the deprotection.